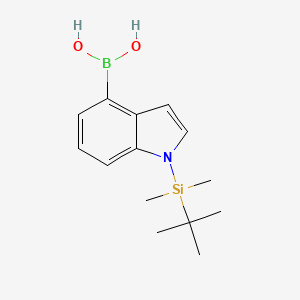
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a chemical compound with the molecular formula C14H22BNO2Si . It is a boronic acid derivative, which are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group, an indole group, and a tert-butyldimethylsilyl group . The tert-butyldimethylsilyl group is a common protecting group in organic synthesis, known for its hydrolytic stability .Chemical Reactions Analysis
The tert-butyldimethylsilyl group can be removed under acidic conditions . This group is also stable to aqueous base . The boronic acid group can undergo various reactions, including coupling reactions with aryl halides .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- tBDMS ethers are used as protective groups in organic synthesis . They are stable to aqueous base but can be converted back to alcohols under acidic conditions .
- They are used in the silylation of primary, secondary, and tertiary alcohols .
- tBDMS ethers can be chemoselectively cleaved in high yield in the presence of aryl silyl ethers .
-
Gas Chromatography-Mass Spectrometry (GC-MS)
- tBDMS derivatization, prior to GC-MS, is extremely versatile in that a wide variety of functional groups are derivatized. These include –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups .
- This methodology is used in the analysis of metabolites from the tricarboxylic acid cycle for yeast and bacteria samples .
-
Semiconductors for Organic Optoelectronics
-
Protection of Hydroxyl Compounds
- tBDMS ethers are used as protective groups in organic synthesis . They are stable to aqueous base but can be converted back to alcohols under acidic conditions .
- They are used in the silylation of primary, secondary, and tertiary alcohols .
- tBDMS ethers can be chemoselectively cleaved in high yield in the presence of aryl silyl ethers .
-
Neurochemical Analysis
-
Protection of Alcohols
- The tert-butyldiphenylsilyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .
- In addition to retaining all the known features that are associated with silyl ethers, such as their ease and selectivity of formation, their adaptability to various analytical techniques, and their compatibility with a variety of conditions or synthetic transformations in organic chemistry, the [TBDPS] group offers some unique and novel features that constitute a significant improvement over the existing related groups .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-9-11-12(15(17)18)7-6-8-13(11)16/h6-10,17-18H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZKCFPZTHUQTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=CC=C1)[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625163 |
Source


|
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid | |
CAS RN |
351457-64-2 |
Source


|
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1358551.png)
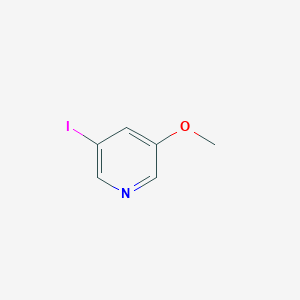
![5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358554.png)
![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)
![N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine](/img/structure/B1358557.png)
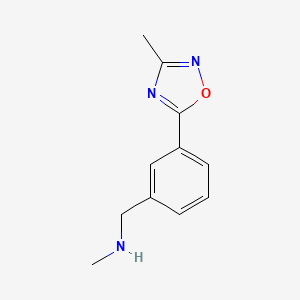
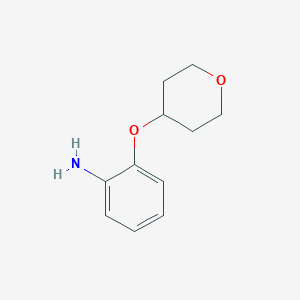
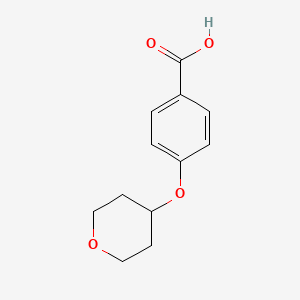
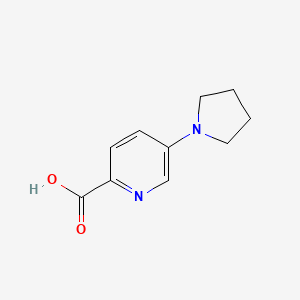
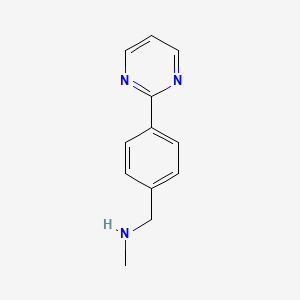
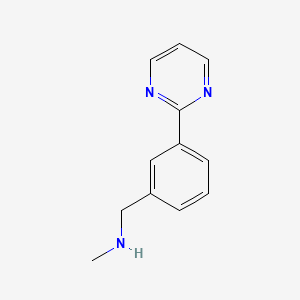
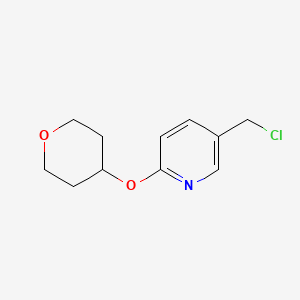
![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)